molecular formula C9H10FNO3 B8533063 (2-Fluoro-4-hydroxyphenyl)carbamic acid ethyl ester

(2-Fluoro-4-hydroxyphenyl)carbamic acid ethyl ester

Cat. No. B8533063
M. Wt: 199.18 g/mol
InChI Key: GAHXATWNHBOXHU-UHFFFAOYSA-N
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Patent
US07390923B2

Procedure details

Ethyl chloroformate (0.37 ml, 3.9 mmol) was added to a stirring solution of 4-amino-3-fluorophenol (0.5 g, 3.9 mmol) in 2 ml of 10% NaOH. The reaction mixture was heated at 80° C. for 30 min. After cooling, the solution was acidified with hydrochloric acid to give the product. 1H NMR (400 MHz, DMSO-d6): 1.20 (3H, t, J=7.0 Hz), 4.06 (2H, q, J=7.0 Hz), 6.53-6.59 (2H, m), 7.16-7.21 (1H, m), 8.79 (1H, s), 9.72 (1H, s).
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][C:9]=1[F:15].Cl>[OH-].[Na+]>[CH2:5]([O:4][C:2](=[O:3])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][C:9]=1[F:15])[CH3:6] |f:3.4|

Inputs

Step One
Name
Quantity
0.37 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)F
Name
Quantity
2 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Name
Type
Smiles
C(C)OC(NC1=C(C=C(C=C1)O)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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